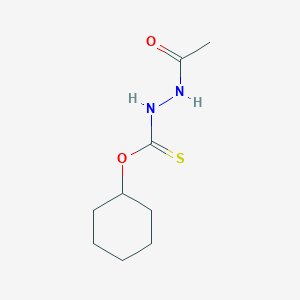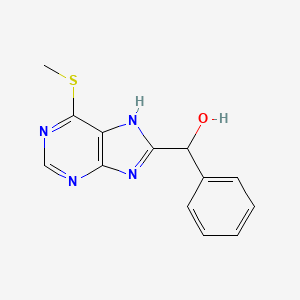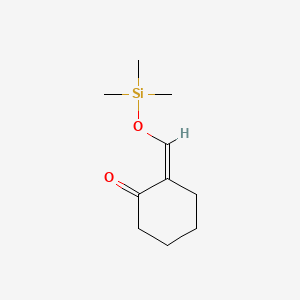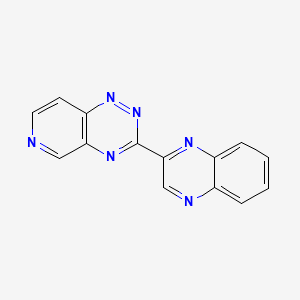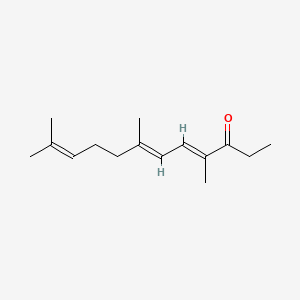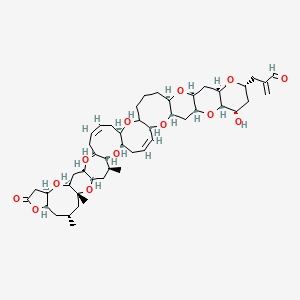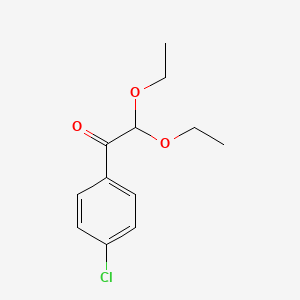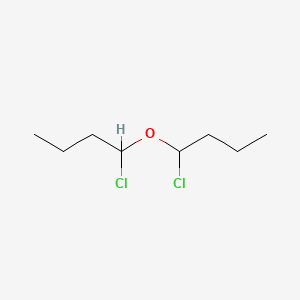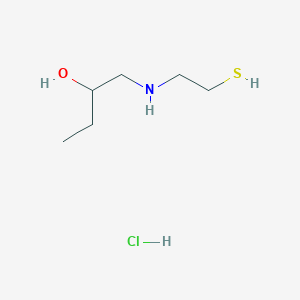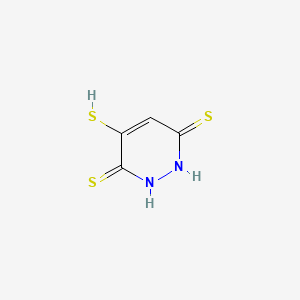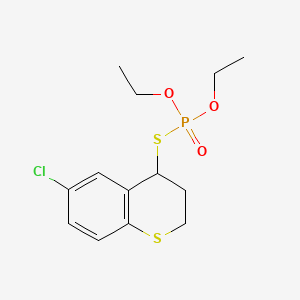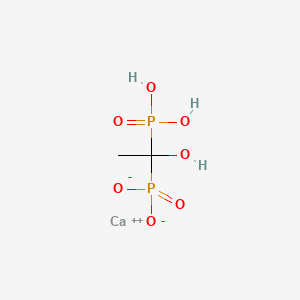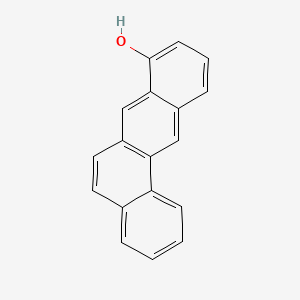
Benz(a)anthracen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracen-8-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the eighth carbon atom of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and industrial emissions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-8-ol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications and potential health hazards. it can be produced on a small scale for research purposes using similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracen-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracen-8-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a carcinogen and its interactions with cellular components.
Medicine: Studied for its potential use in developing anti-cancer drugs and understanding the mechanisms of carcinogenesis.
Industry: Used in research related to environmental pollution and the development of methods for detecting and mitigating PAH contamination
Mécanisme D'action
The mechanism of action of benz(a)anthracen-8-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The compound’s effects are mediated through oxidative stress, disruption of cellular signaling pathways, and interference with normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl group.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: Another PAH with three fused benzene rings but a different ring arrangement
Uniqueness
Benz(a)anthracen-8-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene. The hydroxyl group makes it more polar and increases its potential for forming hydrogen bonds, affecting its interactions with biological molecules and its environmental behavior .
Propriétés
Numéro CAS |
34501-23-0 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-8-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H |
Clé InChI |
YZKDOJDRVFVRIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




